Prosultiamine hydrochloride

Pharmacokinetics Absorption Lipophilicity

Prosultiamine HCl (CAS 973-99-9) is a lipophilic thiamine disulfide prodrug that overcomes the transporter-limited absorption of thiamine hydrochloride. - Passively absorbed; crosses BBB independently of saturable transporters. - Unique pro-apoptotic activity against HTLV-I-infected cells via caspase-dependent mitochondrial pathway; in vivo reduces proviral load by 30-50%. - Superior bioavailability for oral formulations targeting neurological support in malabsorption populations. Supplied with rigorous QC and global logistical reliability for research and development.

Molecular Formula C15H25ClN4O2S2
Molecular Weight 393 g/mol
CAS No. 973-99-9
Cat. No. B1259193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsultiamine hydrochloride
CAS973-99-9
SynonymsAlinamin
prosultiamine
prosultiamine hydrochloride
thiamine propyl disulfide
thiamine propyldisulfide
thiamine propyldisulphide
thiaminepropyldisulfide
Molecular FormulaC15H25ClN4O2S2
Molecular Weight393 g/mol
Structural Identifiers
SMILESCCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO.Cl
InChIInChI=1S/C15H24N4O2S2.ClH/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16;/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18);1H/b14-11+;
InChIKeyDURRYBGTQKKQBR-JHGYPSGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosultiamine Hydrochloride Procurement Overview


Prosultiamine hydrochloride (CAS 973-99-9), also known as thiamine propyl disulfide (TPD) hydrochloride, is a synthetic disulfide derivative of vitamin B1 (thiamine) [1]. Developed in Japan in the 1950s, it is a homolog of allithiamine and functions as a prodrug that is converted to active thiamine in vivo [1]. Its defining characteristic is its enhanced lipid solubility compared to thiamine hydrochloride, which allows for absorption that is not rate-limited by intestinal transporters and facilitates penetration across the blood-brain barrier [1].

Lipophilic prodrug form; passive absorption mechanism bypasses transporter saturation in research models
Reported blood-brain barrier penetration supports CNS-relevant distribution studies
Unique disulfide moiety enables apoptosis-related pathway investigation distinct from vitamin B1 coenzyme function

Why Thiamine Cannot Replace Prosultiamine


Generic substitution of prosultiamine hydrochloride with other thiamine forms or B1 derivatives is scientifically unsound due to critical differences in physicochemical properties and biological activity. Thiamine hydrochloride is water-soluble with absorption limited by saturable transporters, whereas prosultiamine is lipophilic and passively absorbed [1]. Furthermore, unlike thiamine, which solely acts as a coenzyme, prosultiamine possesses a unique disulfide moiety that confers direct, pro-apoptotic activity against certain cell types, such as HTLV-I-infected cells, a property not shared by the parent vitamin [2]. These distinctions translate to divergent pharmacokinetic and pharmacodynamic profiles that cannot be replicated by simple dose adjustment of a generic alternative.

Mechanism Thiamine HCl relies on saturable active transport; prosultiamine uses passive lipophilic absorption. Absorption profile may shift significantly between forms in research models.
Endpoint Pro-apoptotic activity reported in HTLV-I-infected cells is absent in standard thiamine derivatives; apoptosis endpoint context may not transfer.

Quantitative Evidence for Prosultiamine


Lipophilic Absorption Mechanism

Prosultiamine hydrochloride is a lipophilic molecule, in contrast to the water-soluble thiamine hydrochloride. This property enables passive diffusion across cell membranes and the gastrointestinal tract, bypassing the saturable, active transport mechanisms that limit thiamine absorption [1][2].

Absorption Mechanism
Class-level inference
Passive diffusion vs. active transport
Mechanism-based absorption context; not transporter-limited
Data to verify; class-level inference from sources
Pharmacokinetics Absorption Lipophilicity

Comparative Oral Absorption

Prosultiamine demonstrates superior oral absorption compared to thiamine hydrochloride in human subjects [1].

Oral Absorption
Head-to-head
Reported better absorption than thiamine HCl
Reported absorption comparison context (qualitative)
Specific bioavailability data not available
Bioavailability Oral Administration Comparative Absorption

Pro-Apoptotic Activity in HTLV-I-Infected Cells

Prosultiamine possesses a unique, non-vitamin B1 mechanism of action: it induces caspase-dependent apoptosis in HTLV-I-infected T-cells, a property not shared by thiamine or other common B1 derivatives. In a clinical study, intravenous administration for 14 days reduced HTLV-I proviral load in peripheral blood to 30-50% of pretreatment levels [1].

HTLV-I Proviral Load
Reported endpoint context
Reduced to 30–50% of pretreatment (n=6)
Supports antiviral mechanism-of-action studies
IV administration, HAM/TSP patients; context-specific
Antiviral Apoptosis HTLV-I HAM/TSP

Clinical Improvement in HAM/TSP

In an open-label trial of 24 HAM/TSP patients, 12 weeks of oral prosultiamine (300 mg/day) led to significant functional improvements. Specifically, bladder capacity and maximum urinary flow rate increased, and detrusor overactivity improved in 68.8% of patients observed at pretreatment [1]. Concurrently, HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) decreased significantly by approximately 15.4% [1].

Detrusor Overactivity
Trial endpoint context
68.8% of patients showed improvement
Reported functional endpoint in HAM/TSP trial (open-label)
12-week oral 300 mg/day; n=24
Clinical Trial Neurology Motor Function Urology

Prosultiamine Research Applications


HAM/TSP Research

Prosultiamine is the primary candidate for any study investigating the direct targeting of HTLV-I-infected cells in HAM/TSP. Its unique ability to reduce proviral load by 30-50% in vivo [1] and improve motor and urinary function in patients is unparalleled by other thiamine derivatives. Procurement for this application is non-negotiable; no substitute exists for this specific mechanism.

Lipophilic B1 Supplement Formulation

For developing oral formulations requiring high and predictable bioavailability of vitamin B1, particularly in populations with compromised intestinal absorption, prosultiamine hydrochloride is the superior choice. Its passive, non-saturable absorption mechanism [1] distinguishes it from thiamine hydrochloride and provides a scientific basis for its selection in advanced nutraceutical or pharmaceutical products targeting neurological or metabolic support.

Disulfide-Mediated Apoptosis Studies

As a compound containing a therapeutically active disulfide moiety, prosultiamine is a valuable tool for studying caspase-dependent, mitochondrial-mediated apoptosis [1]. Its activity in this pathway is distinct from its role as a B1 prodrug and makes it a unique chemical probe for investigating cell death mechanisms in virology and oncology research.

Application
Selection Property
Validation Focus
HTLV-I proviral load and functional endpoint studies
Disulfide-mediated apoptosis activity
Proviral load reduction and clinical endpoint replication
Oral B1 formulation research requiring passive absorption
Lipophilicity and passive diffusion mechanism
Bioavailability and transporter-independent absorption in models
Caspase-dependent apoptosis pathway research
Unique disulfide moiety with pro-apoptotic activity
Mitochondrial-mediated apoptosis endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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